N-(3-phenylpropyl)adamantane-1-carboxamide
Overview
Description
N-(3-phenylpropyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Scientific Research Applications
N-(3-phenylpropyl)adamantane-1-carboxamide has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, adamantane derivatives are often studied for their potential as antiviral and antimicrobial agents.
Medicine: Adamantane derivatives, including this compound, are investigated for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through various radical-based reactions . These reactions often involve the use of radical initiators and specific reaction conditions to introduce the desired functional groups onto the adamantane core.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical functionalization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., iodine), reducing agents (e.g., hydrogen gas), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The rigid adamantane core can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The phenylpropyl and carboxamide groups may further modulate the compound’s activity by influencing its interactions with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-phenylpropyl)adamantane-1-carboxamide include other adamantane derivatives with different functional groups, such as:
1-adamantylamine: An adamantane derivative with an amine functional group.
1-adamantanol: An adamantane derivative with a hydroxyl group.
1-adamantylcarboxylic acid: An adamantane derivative with a carboxylic acid group.
Uniqueness
This compound is unique due to the combination of its phenylpropyl and carboxamide groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-phenylpropyl)adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c22-19(21-8-4-7-15-5-2-1-3-6-15)20-12-16-9-17(13-20)11-18(10-16)14-20/h1-3,5-6,16-18H,4,7-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXBKMRWEGHEEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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